molecular formula C31H50O4 B075770 Cholesteryl hemisuccinate CAS No. 1510-21-0

Cholesteryl hemisuccinate

Cat. No.: B075770
CAS No.: 1510-21-0
M. Wt: 486.7 g/mol
InChI Key: WLNARFZDISHUGS-MIXBDBMTSA-N
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Mechanism of Action

Target of Action

Cholesteryl hemisuccinate (CHEMS) primarily targets cell membranes and DNA polymerase . It is often used to replace cholesterol in the crystallization of membrane proteins . It also inhibits DNA polymerase, a key enzyme involved in DNA replication and repair .

Mode of Action

CHEMS interacts with cell membranes and DNA polymerase to exert its effects. In cell membranes, CHEMS mimics many of the properties of cholesterol, particularly in saturated protein-free lipid membranes . The protonated form of CHEMS closely resembles cholesterol, while the deprotonated form is less similar . This mimicry allows CHEMS to replace cholesterol in certain biochemical processes, such as the crystallization of membrane proteins .

In terms of DNA polymerase, CHEMS acts as an inhibitor, thereby suppressing DNA replication and repair, as well as cell division .

Biochemical Pathways

The primary biochemical pathway affected by CHEMS is the DNA replication and repair pathway . By inhibiting DNA polymerase, CHEMS disrupts the normal functioning of this pathway, leading to a decrease in DNA replication and repair, and ultimately, cell division .

Result of Action

The inhibition of DNA polymerase by CHEMS leads to a decrease in DNA replication and repair, and cell division . This can result in antiproliferative effects , particularly in the context of cancer cells . CHEMS also has hepatoprotective effects, as it can inhibit the hepatotoxicity of acetaminophen (AAP) and prevent AAP-induced apoptosis and necrosis in liver cells .

Action Environment

The action of CHEMS is influenced by the pH of its environment. CHEMS exhibits pH-sensitive polymorphism, meaning its structure and behavior can change depending on the pH . In alkaline and neutral aqueous media, CHEMS can self-assemble into bilayers, mimicking the behavior of cholesterol .

Biochemical Analysis

Biochemical Properties

Cholesteryl hemisuccinate interacts with various biomolecules in biochemical reactions. It self-assembles into bilayers in alkaline and neutral aqueous media . It exhibits pH-sensitive polymorphism and consists of succinic acid esterified to the beta-hydroxyl group of cholesterol . It is also known to inhibit DNA polymerase and DNA topoisomerase, thereby inhibiting DNA replication and repair, as well as cell division .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It is an oxidation product of polyunsaturated fatty acid of cholesterol that alters lysosome structure and functions and induces proinflammatory cytokine production in macrophages . It also inhibits DNA polymerase and DNA topoisomerase, thereby inhibiting DNA replication and repair, as well as cell division .

Molecular Mechanism

The molecular mechanism of action of this compound is primarily rooted in its interactions with cell membranes. By interacting with the membrane, this compound can induce alterations in permeability and fluidity, subsequently impacting the activity of embedded proteins, enzymes, and hormones .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, it has been observed that the protonated form of this compound mimics many of the membrane properties of cholesterol quite well, while the deprotonated form is less convincing . This suggests that the effects of this compound on cellular function may vary over time, depending on its state and the conditions of the experiment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of cholesteryl hemisuccinate involves the esterification of cholesterol with succinic anhydride. The reaction typically requires a catalyst, such as pyridine, and is carried out under reflux conditions. The resulting product is purified through recrystallization or chromatography to obtain pure this compound .

Industrial Production Methods

In industrial settings, this compound is produced by incorporating it into detergent stock solutions. The process involves solubilizing dry detergent in a buffer solution, followed by the addition of this compound. The mixture is then sonicated and mixed until a homogenous distribution is achieved .

Chemical Reactions Analysis

Types of Reactions

Cholesteryl hemisuccinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its ability to form stable vesicles and its pH-sensitive polymorphism. It is particularly valuable in the crystallization of membrane proteins and as a delivery agent in drug formulations .

Properties

IUPAC Name

4-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H50O4/c1-20(2)7-6-8-21(3)25-11-12-26-24-10-9-22-19-23(35-29(34)14-13-28(32)33)15-17-30(22,4)27(24)16-18-31(25,26)5/h9,20-21,23-27H,6-8,10-19H2,1-5H3,(H,32,33)/t21-,23+,24+,25-,26+,27+,30+,31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLNARFZDISHUGS-MIXBDBMTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCC(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCC(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H50O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10934145
Record name 4-[(Cholest-5-en-3-yl)oxy]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10934145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1510-21-0
Record name Cholesteryl hemisuccinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1510-21-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cholesteryl succinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001510210
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(Cholest-5-en-3-yl)oxy]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10934145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cholest-5-en-3β-yl hydrogen succinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.680
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHOLESTERYL SUCCINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3J4KS4201
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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